3-(Carboxymethyl)benzothiazolium bromide

説明

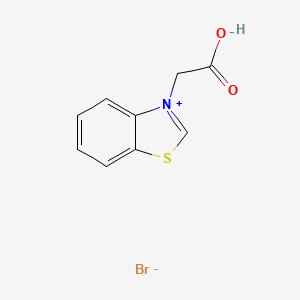

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(1,3-benzothiazol-3-ium-3-yl)acetic acid;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S.BrH/c11-9(12)5-10-6-13-8-4-2-1-3-7(8)10;/h1-4,6H,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEINBJHBQWSAHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=CS2)CC(=O)O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518399 |

Source

|

| Record name | 3-(Carboxymethyl)-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74385-09-4 |

Source

|

| Record name | 3-(Carboxymethyl)-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Carboxymethyl)benzothiazolium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Carboxymethyl)benzothiazolium bromide synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-(Carboxymethyl)benzothiazolium bromide

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in diverse areas of chemical and biological research. Its unique molecular architecture, featuring a positively charged benzothiazolium core and a carboxylic acid moiety, imparts valuable properties. This has led to its application as an intermediate in the synthesis of specialized dyes and photoactive materials, as a fluorescent probe for detecting metal ions, and in the development of novel pharmaceutical agents, including potential antimicrobial and antitumor candidates.[1][2][3] The compound's utility in biochemical assays to study enzyme activity and protein interactions further underscores its importance in drug development and molecular biology.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, the rationale behind key procedural choices, and the critical safety protocols required for a successful and safe synthesis.

Principle and Reaction Mechanism: The N-Alkylation Pathway

The synthesis of this compound is achieved through a classic N-alkylation reaction.[4] In this process, the nucleophilic nitrogen atom of the benzothiazole ring attacks the electrophilic α-carbon of bromoacetic acid. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the benzothiazole attacks the carbon atom bonded to the bromine in bromoacetic acid.

-

Transition State: A transient five-coordinate transition state is formed where the N-C bond is forming concurrently with the C-Br bond breaking.

-

Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of the quaternary benzothiazolium salt. The bromide ion then serves as the counter-ion to the positively charged benzothiazolium cation.

The overall transformation is a direct and efficient method for quaternizing the benzothiazole nitrogen, yielding the desired product.

Caption: Figure 1: SN2 Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution and adherence to the specified conditions will reliably yield the target compound.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless specified.

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Eq. | Notes |

| Benzothiazole | C₇H₅NS | 135.19 | 13.52 g (0.10 mol) | 1.0 | Starting nucleophile. |

| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 | 14.60 g (0.105 mol) | 1.05 | Alkylating agent. Corrosive and toxic.[5][6] Handle with extreme care. |

| Toluene | C₇H₈ | 92.14 | 200 mL | - | Anhydrous grade recommended. Serves as the reaction solvent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Anhydrous. Used for washing and precipitation. |

| Equipment | |||||

| 500 mL Round-bottom flask | 1 | ||||

| Reflux Condenser | 1 | ||||

| Magnetic Stirrer & Stir Bar | 1 | ||||

| Heating Mantle | 1 | ||||

| Buchner Funnel & Filter Flask | 1 set | For vacuum filtration. | |||

| Standard Glassware | As needed | Beakers, graduated cylinders, etc. |

Synthetic Workflow

Caption: Figure 2: Experimental Workflow Diagram

Step-by-Step Procedure

CAUTION: This procedure must be performed in a certified chemical fume hood. Bromoacetic acid is highly toxic, corrosive, and a lachrymator.[5][6][7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile over neoprene), and safety goggles with a face shield.[5][7]

-

Reaction Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add benzothiazole (13.52 g, 0.10 mol) and 200 mL of toluene. Begin stirring to dissolve the benzothiazole.

-

Addition of Alkylating Agent: Carefully and portion-wise, add bromoacetic acid (14.60 g, 0.105 mol) to the stirring solution. A slight excess of the alkylating agent is used to ensure complete consumption of the starting benzothiazole.

-

Reaction Execution: Heat the mixture to reflux (approximately 110-111°C for toluene) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. As the reaction proceeds, a precipitate of the product will begin to form.

-

Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the benzothiazole starting material.

-

Product Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cooling in an ice bath can enhance precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid cake sequentially with cold toluene (2 x 30 mL) and then anhydrous diethyl ether (2 x 50 mL). This removes unreacted starting materials and soluble impurities.

-

Drying: Dry the resulting white to off-white crystalline powder under vacuum to obtain the final product.

Purification and Characterization

-

Purification: If required, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol.

-

Characterization: The identity and purity of the synthesized this compound (M.W. 274.14 g/mol ) should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of aromatic protons, the methylene (-CH₂-) protons adjacent to the nitrogen, and the carboxylic acid proton.

-

¹³C NMR: To verify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation (C₉H₈NO₂S⁺, m/z ≈ 194.03).

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong carbonyl (C=O) stretch of the carboxylic acid.

-

Scientific Rationale and In-Field Insights

-

Why Bromoacetic Acid? Bromoacetic acid is an excellent electrophile for this SN2 reaction. The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group further activates the α-carbon for nucleophilic attack. While chloroacetic acid could be used, the C-Br bond is weaker than the C-Cl bond, making bromoacetic acid more reactive and allowing the reaction to proceed under milder conditions.[2][8]

-

Choice of Solvent: Toluene is a suitable solvent as it is relatively non-polar, allowing for a high enough reflux temperature to drive the reaction to completion without participating in the reaction itself. While some N-alkylation reactions can be run "neat" (without solvent), using a solvent like toluene provides better temperature control, prevents localized overheating, and ensures homogenous mixing of reactants, leading to a cleaner reaction profile.[8]

-

Temperature and Reaction Time: The reaction is conducted at reflux to increase the kinetic energy of the molecules, thereby accelerating the rate of this SN2 reaction. The 4-6 hour timeframe is typically sufficient for achieving high conversion. Insufficient heating can lead to an incomplete reaction, while excessively long reaction times may promote side reactions or degradation.

-

Work-up and Washing: The sequential washing with cold toluene and diethyl ether is critical. Toluene washes away any remaining starting materials, while the highly volatile diethyl ether helps to remove the toluene and dry the product efficiently. Using cold solvents minimizes the loss of the desired product, which may have slight solubility in warmer solvents.

Critical Safety and Handling Protocols

Adherence to safety protocols is non-negotiable. The primary hazards stem from the reagents, especially bromoacetic acid.

-

Hazard Overview:

-

Bromoacetic Acid: Highly toxic if swallowed, in contact with skin, or if inhaled.[5][6] Causes severe skin burns and eye damage.[6] It is also a lachrymator (causes tearing).[5]

-

Benzothiazole: Harmful if swallowed. Causes skin and eye irritation.

-

Toluene/Diethyl Ether: Flammable liquids. Toluene has known reproductive and developmental toxicity.

-

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory when handling bromoacetic acid.[7]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film). A double-gloving approach (e.g., nitrile under neoprene) is recommended.[6]

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not pour waste down the drain.[5][6]

References

- Bromoacetic Acid Hazard Summary. New Jersey Department of Health. [Link]

- Synthesis of 3-(Carboxymethyl)benzothiazoline-2-thione. Organic Preparations and Procedures, Inc. (1976). [Link]

- This compound - MySkinRecipes. MySkinRecipes. [Link]

- Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica (2015). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 74385-09-4 [smolecule.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. nj.gov [nj.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

3-(Carboxymethyl)benzothiazolium bromide chemical properties

An In-Depth Technical Guide to 3-(Carboxymethyl)benzothiazolium Bromide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 74385-09-4), a versatile heterocyclic compound. Intended for researchers, chemists, and professionals in drug development, this document details the compound's core chemical and physical properties, outlines a robust laboratory-scale synthesis protocol, and explores its key reactivity pathways. Furthermore, it delves into the analytical characterization techniques essential for structure validation and quality control. The guide highlights its significant applications as a fluorescent probe, a synthetic intermediate for advanced materials and pharmaceuticals, and its potential role in biochemical assays. Safety and handling protocols are also discussed to ensure its proper use in a research environment.

Introduction to the Benzothiazolium Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, represents a "privileged scaffold" in medicinal and materials chemistry.[1] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The quaternization of the thiazole nitrogen to form a benzothiazolium salt enhances the electron-withdrawing nature of the heterocyclic ring, modifying its chemical reactivity and photophysical properties.

This compound is a prominent example of such a salt. The presence of the carboxymethyl group at the N-3 position introduces a site for further functionalization and imparts desirable solubility characteristics, particularly in aqueous media.[2] This unique combination of a reactive benzothiazolium core and a versatile carboxylic acid handle makes it a valuable building block and functional molecule in diverse scientific disciplines. This guide aims to consolidate the available technical information on this compound, providing both foundational knowledge and practical insights for its application in research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in quantitative experiments.

| Property | Value | Reference(s) |

| CAS Number | 74385-09-4 | [2][3][4] |

| Molecular Formula | C₉H₈BrNO₂S | [2][3][4] |

| Molecular Weight | 274.13 g/mol | [2][3][4] |

| IUPAC Name | 3-(Carboxymethyl)-1,3-benzothiazol-3-ium bromide | [3][4] |

| Synonyms | N-Carboxymethylbenzothiazolium bromide | [4] |

| Appearance | White to light orange/green crystalline powder | [2][5] |

| Purity | ≥ 97% (by titration) | [2] |

| Solubility | Soluble in aqueous solutions | [2] |

| Storage Conditions | Store at room temperature (RT) or 2-8°C | [2][3] |

Synthesis and Purification

The primary route for synthesizing this compound is through the direct N-alkylation of a benzothiazole precursor.

Mechanistic Rationale: Nucleophilic Substitution

The synthesis is a classic Sₙ2 reaction. The lone pair of electrons on the sp²-hybridized nitrogen atom of the benzothiazole ring acts as a nucleophile. This nucleophile attacks the electrophilic α-carbon of bromoacetic acid, which bears a partial positive charge due to the inductive effect of the adjacent bromine and carboxyl groups. The bromide ion serves as the leaving group, resulting in the formation of the quaternary ammonium salt. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction by solvating the cation without strongly interacting with the nucleophile, allowing it to remain reactive.

Experimental Protocol: N-Alkylation of Benzothiazole

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

Benzothiazole (1.0 eq)

-

Bromoacetic acid (1.1 eq)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzothiazole and anhydrous acetonitrile (approx. 5-10 mL per gram of benzothiazole). Begin stirring to dissolve the starting material.

-

Reagent Addition: In a separate container, dissolve bromoacetic acid in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring benzothiazole solution at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Product Precipitation: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. To ensure complete precipitation, slowly add anhydrous diethyl ether to the mixture with vigorous stirring until the product fully crystallizes.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture, to yield a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove residual solvents. The final product should be characterized to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring, typically in the range of 7.5-8.5 ppm. A key singlet corresponding to the two methylene protons (-CH₂-) of the carboxymethyl group would likely appear between 5.0 and 6.0 ppm, shifted downfield due to the adjacent positively charged nitrogen. Another broad singlet for the carboxylic acid proton (-COOH) would be expected far downfield (>10 ppm). A distinguishing feature would be a singlet for the C2-H proton of the thiazolium ring, anticipated at a very high chemical shift (>9.0 ppm) due to its electron-deficient environment.

-

¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, the quaternary carbons of the ring fusion, and the C2 carbon of the thiazole ring. The carbonyl carbon (-C=O) signal would be expected around 170 ppm, and the methylene carbon (-CH₂-) signal would appear in the 50-60 ppm range.

Reference Data for a Related Compound: For comparison, the reported ¹H NMR data for a similar compound, 3-(carboxymethyl)-2-methyl-1,3-benzothiazol-3-ium bromide , in DMSO-d₆ shows signals for the aromatic protons and the carboxymethyl methylene group.[6] The key difference for the title compound would be the absence of the C2-methyl signal and the presence of the C2-H signal.

| Expected ¹H NMR Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (C4-H to C7-H) | 7.5 - 8.5 | Multiplet (m) | 4H |

| Methylene Protons (-CH₂-) | 5.0 - 6.0 | Singlet (s) | 2H |

| Thiazolium Proton (C2-H) | > 9.0 | Singlet (s) | 1H |

| Carboxylic Acid Proton (-COOH) | > 10.0 | Singlet (s, broad) | 1H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch | 1320 - 1210 | Medium |

| O-H Bend (Wag) | 960 - 900 | Broad, Medium |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, while the strong carbonyl absorption confirms its presence.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z), confirming the molecular weight. For this ionic compound, Electrospray Ionization (ESI) is the preferred method.

| Parameter | Value | Reference |

| Cation Formula | [C₉H₈NO₂S]⁺ | [8] |

| Monoisotopic Mass (Cation) | 194.0276 Da | [8] |

| Predicted CCS ([M+H]⁺, Ų) | 137.2 | [9] |

The primary observation in the positive ion mode ESI-MS would be the peak for the cation at m/z ≈ 194.03.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the benzothiazolium ring and the acidic protons of the carboxymethyl group.

Ylide Formation and Subsequent Reactions

A key feature of this molecule is the acidity of the methylene protons (-CH₂-), which are positioned between a positively charged nitrogen atom and a carbonyl group. In the presence of a non-nucleophilic base, one of these protons can be abstracted to form a resonance-stabilized zwitterionic species known as a benzothiazolium ylide.[10]

This ylide is a powerful nucleophile at the carbon atom and can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can react with aldehydes and ketones in a manner analogous to the Wittig reaction to form α,β-unsaturated carboxylic acids, or participate in cycloaddition reactions.[11][12] This reactivity makes it a versatile intermediate in complex organic synthesis.

Reaction Pathway: Ylide Formationdot

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 74385-09-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 3-(Carboxymethyl)benzothiazolium | C9H8NO2S+ | CID 4137053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C9H8NO2S) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Unusually Reactive and Selective Carbonyl Ylides for Three-Component Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Carboxymethyl)benzothiazolium bromide (CAS: 74385-09-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Carboxymethyl)benzothiazolium bromide, a versatile heterocyclic compound with significant potential in various scientific domains. Drawing upon established principles in medicinal chemistry and analytical sciences, this document details the synthesis, physicochemical properties, and key applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their endeavors.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are cornerstones in the field of medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] This fused heterocyclic system, comprising a benzene ring and a thiazole ring, imparts unique electronic and structural properties that allow for diverse molecular interactions.[3] The benzothiazole nucleus is a key pharmacophore in drugs exhibiting a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[4][5] this compound, as a quaternized derivative, possesses distinct characteristics that make it a valuable tool in both biological and chemical research.[6] Its applications span from being a key intermediate in organic synthesis to its use in biochemical assays and materials science.[7]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 74385-09-4 | [6] |

| Molecular Formula | C₉H₈BrNO₂S | [8] |

| Molecular Weight | 274.13 g/mol | [8] |

| Appearance | White to orange to green crystalline powder | [6] |

| Storage | Room temperature, sealed in a dry environment | [6] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the N-alkylation of a benzothiazole precursor. This method is a robust and widely employed strategy for the preparation of quaternary benzothiazolium salts.[2] The following is a detailed, representative protocol based on established chemical principles for this class of compounds.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

-

Benzothiazole

-

Bromoacetic acid

-

Anhydrous solvent (e.g., acetonitrile or neat reaction conditions)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and condenser

-

Diethyl ether (for precipitation)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine benzothiazole (1.0 equivalent) and bromoacetic acid (1.05 equivalents). While some procedures for similar compounds suggest running the reaction "neat" (without solvent) at elevated temperatures (e.g., 140-150°C), using an anhydrous solvent like acetonitrile can also be effective.[10]

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The product, being a salt, is often insoluble in non-polar organic solvents. Anhydrous diethyl ether is added to the flask to precipitate the crude product.

-

Purification: The precipitated solid is collected by vacuum filtration and washed with copious amounts of diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Characterization: The final product should be dried under vacuum and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Applications and Mechanistic Insights

This compound is a versatile molecule with applications in several key areas of research.[6]

Fluorescent Probe for Metal Ion Detection

Benzothiazole-based compounds are well-known for their fluorescent properties and their ability to act as chemosensors for various metal ions.[11] The mechanism often involves an Intramolecular Charge Transfer (ICT) process, where the binding of a metal ion to the molecule alters its electronic structure, leading to a detectable change in its fluorescence spectrum (e.g., a "turn-on" or ratiometric response).[3][12]

Diagram of a General Sensing Mechanism

Caption: Generalized mechanism of a benzothiazole-based fluorescent sensor.

Representative Protocol for Metal Ion Sensing

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

-

Stock solutions of various metal ion salts (e.g., chlorides or nitrates).

-

Fluorometer.

-

96-well plates suitable for fluorescence measurements.

Procedure:

-

Preparation of Solutions: Prepare a working solution of the benzothiazolium probe at a specific concentration (e.g., 10 µM) in the desired buffer system.

-

Titration: To the wells of a 96-well plate, add the probe solution. Then, add increasing concentrations of the metal ion solutions to different wells. Include a control well with only the probe solution.

-

Incubation: Incubate the plate for a short period to allow for complex formation.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorometer at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the binding affinity and limit of detection. A Job's plot can be used to determine the binding stoichiometry between the probe and the metal ion.[12]

Antimicrobial and Cytotoxic Potential

The benzothiazole scaffold is present in numerous compounds with demonstrated antimicrobial and cytotoxic activities.[13][14] Quaternary ammonium compounds, in general, are known to exhibit antimicrobial properties by disrupting microbial cell membranes. The positive charge on the nitrogen atom can interact with the negatively charged components of the cell membrane, leading to cell lysis.

Representative Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains of interest.

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Sterile 96-well microtiter plates.

-

Incubator.

-

Microplate reader.

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain according to established protocols (e.g., McFarland standards).

-

Serial Dilutions: Perform serial two-fold dilutions of the benzothiazolium compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Representative Protocol for Cytotoxicity Assessment (MTT Assay)

Materials:

-

Human cell line of interest (e.g., a cancer cell line or a normal cell line).

-

Complete cell culture medium.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

CO₂ incubator.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-treated and untreated cell controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.[15]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[16]

Conclusion and Future Perspectives

This compound is a compound of significant interest due to its versatile chemical nature and potential applications in diverse scientific fields. Its utility as a synthetic intermediate, a fluorescent probe, and a potential antimicrobial or cytotoxic agent underscores the importance of the benzothiazole scaffold in modern chemical and biological research. The detailed protocols provided in this guide are intended to serve as a practical resource for researchers, enabling them to explore and harness the full potential of this and similar compounds. Future research may focus on derivatizing the carboxymethyl group to attach other functional moieties, thereby creating novel probes, targeted therapeutic agents, or advanced materials.

References

- (Reference to a general organic chemistry or heterocyclic chemistry textbook for foundational principles - not available

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

- Gaul, R. J., Fremuth, W. J., & O'Connor, M. N. (1961). Synthesis of 3-(Carbethoxymethyl)benzothiazoline-2-thione. Journal of Organic Chemistry, 25(6), 5106.

- Tian, Z. N., Wu, D. Q., Sun, X. J., Liu, T. T., & Xing, Z. Y. (2019). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. International journal of molecular sciences, 20(23), 5993.

- World Journal of Pharmaceutical Research. (n.d.). Benzothiazole derivatives: Significance and symbolism. Retrieved from [Link] (General reference to the journal, specific article not cited in search).

- Bansal, Y., & Silakari, O. (2014). Medicinal significance of benzothiazole scaffold: an insight view. Medicinal Chemistry Research, 23(7), 2813-2835.

- Wang, J. L., Liu, X. H., & Zhang, W. B. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European journal of medicinal chemistry, 97, 645-677.

- MySkinRecipes. (n.d.). This compound.

- Matrix Fine Chemicals. (n.d.). 3-(CARBOXYMETHYL)-1,3-BENZOTHIAZOL-3-IUM BROMIDE.

- (Reference for general laboratory safety protocols - not available

- Bentham Science. (n.d.). Introduction to Benzothiazole as a Drug Moiety. Retrieved from [Link] (General reference to the publisher, specific book/chapter not cited in search).

- National Center for Biotechnology Information. (2019). A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging. PubMed Central.

- (Reference for a comprehensive review on antimicrobial susceptibility testing - not available

- (Reference for a comprehensive review on cytotoxicity assays - not available

- (Reference for a comprehensive review on fluorescent chemosensors - not available

- National Center for Biotechnology Information. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central.

- (Reference for a comprehensive review on the synthesis of benzothiazoles - not available

- Wiley SpectraBase. (n.d.). 3-(carboxymethyl)-2-methyl-1,3-benzothiazol-3-ium bromide.

- (Reference for a comprehensive review on drug development processes - not available

- Bepary, S., Biswas, B. K., Jahan, S., Alam, M., & Roy, S. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jchr.org [jchr.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scribd.com [scribd.com]

Discovery and history of benzothiazolium compounds

An In-Depth Technical Guide to the Discovery and History of Benzothiazolium Compounds

Abstract

The benzothiazolium cation, a heterocyclic scaffold featuring a quaternized nitrogen atom, represents a cornerstone in the evolution of modern organic chemistry. This guide traces the historical trajectory of benzothiazolium compounds, from the initial discovery of the parent benzothiazole nucleus by August Wilhelm von Hofmann to their rise as indispensable components in dye chemistry, organocatalysis, and medicinal sciences. We will explore the key synthetic milestones, the causal chemical principles behind their diverse applications, and the detailed experimental protocols that marked their development. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both historical context and practical, field-proven insights into the chemistry of these remarkable compounds.

Part 1: The Foundation - Discovery of the Benzothiazole Nucleus

The story of benzothiazolium salts begins with their neutral precursor, benzothiazole. In 1887, the eminent German chemist August Wilhelm von Hofmann first reported the synthesis of a 2-substituted benzothiazole.[1][2] His work involved the condensation of ortho-aminothiophenol with carboxylic acids or their derivatives, a direct and robust method that established the fundamental structure of the fused benzene-thiazole ring system.[1]

Shortly thereafter, an alternative and highly effective strategy known as the Jacobsen cyclization was developed. This method involves the radical cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide in an alkaline medium.[1][2][3] The Jacobsen cyclization proved particularly valuable for synthesizing specific regioisomers that were otherwise difficult to obtain.[3] These foundational synthetic routes unlocked the benzothiazole core for broader investigation.

Caption: Foundational synthetic routes to the benzothiazole core.

Part 2: The Dawn of the Cation - Quaternization and the Birth of Benzothiazolium Salts

The transformation from the neutral benzothiazole to the cationic benzothiazolium salt is a simple yet profound step: the alkylation or arylation of the thiazole nitrogen atom. This process, known as quaternization, converts the sp2-hybridized nitrogen into a tetracoordinate, positively charged center. This structural change dramatically alters the molecule's electronic properties and reactivity.

While the exact first synthesis of a simple N-alkyl benzothiazolium salt is not prominently documented, their importance surged in the early 20th century with the work of William Hobson Mills on cyanine dyes. His 1922 publications with the Chemical Society in London detailed the synthesis of benzothiazole-based cyanine dyes, a process that inherently required N-alkylated benzothiazolium salts as key precursors.[4][5] The quaternization makes the protons on the 2-methyl group sufficiently acidic to participate in condensation reactions, a feature Mills expertly exploited.

The most common and historically significant method for this quaternization is the direct reaction of a benzothiazole derivative with an alkyl halide, such as methyl iodide.[6][7]

Experimental Protocol: Synthesis of 3-Methyl-2-(methylthio)benzothiazolium Iodide

This protocol describes a classic N-alkylation (quaternization) of a 2-substituted benzothiazole. 2-(Methylthio)benzothiazole is used as the starting material, and methyl iodide serves as the alkylating agent to furnish the corresponding benzothiazolium salt.[][9]

Methodology:

-

Reactant Preparation: In a pressure tube or a round-bottom flask fitted with a reflux condenser, combine 2-(methylthio)benzothiazole (1.0 eq) and acetonitrile (or DMF) as the solvent.

-

Addition of Alkylating Agent: Add an excess of methyl iodide (CH₃I) (5.0 eq) to the mixture.[6][7] The use of excess alkylating agent ensures complete conversion.

-

Reaction Conditions: Seal the pressure tube or heat the flask to reflux (typically 80-100 °C) with vigorous stirring. The reaction is typically monitored by TLC and run for 12-24 hours.[6]

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The benzothiazolium salt, being ionic, is often insoluble in the reaction solvent and will precipitate out.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the crude solid with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified white or off-white solid under vacuum. The product, 3-methyl-2-(methylthio)benzothiazolium iodide, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: The Chromatic Revolution - Benzothiazolium Salts in Dye Chemistry

The first major application driving the study of benzothiazolium salts was in the synthesis of cyanine dyes. As demonstrated by W. H. Mills, N-alkylated 2-methylbenzothiazolium salts are ideal precursors for these dyes.[4][5] The positive charge of the benzothiazolium ring activates the adjacent methyl group, allowing it to be deprotonated by a mild base. The resulting methylene base is a potent nucleophile that can attack an electrophilic carbon source, such as another heterocyclic salt, to form the conjugated polymethine bridge characteristic of cyanine dyes.[10][11]

A prominent example of a benzothiazole-based dye is Thioflavin T, a salt obtained by methylating dehydrothiotoluidine.[12][13] First described for histological staining in 1959 by Vassar and Culling, Thioflavin T became a cornerstone tool in biochemistry for its ability to exhibit enhanced fluorescence upon binding to amyloid fibril structures, making it indispensable for studying neurodegenerative diseases like Alzheimer's.[12][14][15]

Caption: General workflow for synthesizing a monomethine cyanine dye.

Part 4: The Catalytic Breakthrough - Precursors to N-Heterocyclic Carbenes (NHCs)

The next great leap in the application of azolium salts came from the field of organocatalysis. The conceptual framework was laid by Ronald Breslow in 1958, who proposed that Vitamin B1 (thiamine), a thiazolium salt, catalyzes the benzoin condensation by forming a nucleophilic carbene species in situ.[16] This "N-Heterocyclic Carbene" (NHC) is generated by deprotonating the thiazolium salt at the C2 position, a reaction made possible by the adjacent positively charged nitrogen.

This concept was readily extended to benzothiazolium salts. The fusion of the benzene ring provides steric and electronic modifications but preserves the fundamental reactivity. In the presence of a base, a 3-alkylbenzothiazolium salt loses the C2 proton to form a transient benzothiazol-2-ylidene, a powerful nucleophilic catalyst.[17][18] This NHC can attack an aldehyde, initiating a catalytic cycle that facilitates umpolung (polarity reversal) and enables reactions like the benzoin condensation (aldehyde dimerization) and the Stetter reaction (addition of aldehydes to activated alkenes).[17][19]

Caption: The Breslow catalytic cycle for NHC-catalyzed benzoin condensation.

Experimental Protocol: NHC-Catalyzed Benzoin Condensation of Benzaldehyde

This protocol describes a representative benzoin condensation using a 3-alkylbenzothiazolium salt as the precatalyst.

Methodology:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-alkylbenzothiazolium salt (e.g., 3-ethylbenzothiazolium bromide, 0.1 eq) and a suitable dry, polar aprotic solvent (e.g., THF or DMF).

-

Base Addition: Add a strong, non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (KOtBu) (0.1 - 1.2 eq), to the suspension to generate the NHC in situ. The mixture is typically stirred for 10-15 minutes.

-

Substrate Addition: Add freshly distilled benzaldehyde (1.0 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction at room temperature. The progress is monitored by TLC. Reactions are often complete within 2-12 hours.

-

Workup: Quench the reaction by adding a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure benzoin.

Part 5: The Biological Frontier - Benzothiazolium Salts in Medicinal Chemistry

The inherent positive charge and lipophilic character of the benzothiazolium scaffold make it a privileged structure in medicinal chemistry. Quaternary ammonium salts (QASs) in general are known for their antimicrobial properties, as the cationic headgroup can interact with and disrupt the negatively charged cell membranes of bacteria and fungi.[20][21]

Benzothiazolium salts are no exception and have been extensively investigated as antimicrobial agents.[22][23] By modifying the alkyl chain on the nitrogen and the substituents on the benzothiazole rings, researchers can tune the compounds' amphiphilicity to optimize their potency against various Gram-positive and Gram-negative bacteria.[22][24] Beyond antimicrobial activity, benzothiazolium derivatives have shown promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against specific cancer cell lines.[25][26]

| Compound Class | N-Substituent | 2-Substituent | Target Organism/Cell Line | Reported Activity (MIC/IC₅₀) | Reference |

| Benzothiazolium Tosylates | Methyl | n-Hexylthio | S. aureus | MIC = 15.6 µg/mL | [9][24] |

| Benzothiazolium Tosylates | Methyl | n-Octylthio | S. aureus | MIC = 7.8 µg/mL | [9][24] |

| Benzothiazolium Tosylates | Methyl | n-Hexylthio | E. coli | MIC = 31.2 µg/mL | [9][24] |

| Benzothiazolium Tosylates | Methyl | n-Octylthio | E. coli | MIC = 15.6 µg/mL | [9][24] |

| Styrylbenzothiazoles | Varied Alkyl | Varied Styryl | Aspergillus niger | Significant Activity | [23] |

| Styrylbenzothiazoles | Varied Alkyl | Varied Styryl | Candida albicans | Significant Activity | [23] |

Table 1: Summary of selected biological activities of benzothiazolium derivatives.

Part 6: Modern Reagents and Future Outlook

The journey of benzothiazolium compounds continues to evolve. In contemporary synthetic chemistry, they have been developed as specialized reagents. For example, 2-(perfluoroalkylthio)benzothiazolium salts serve as bench-stable, easy-to-handle sources of perfluoroalkylthiolate anions, enabling the direct deoxygenative functionalization of alcohols—a challenging transformation.[27]

From their foundational synthesis over a century ago to their current roles in catalysis, diagnostics, and therapeutics, benzothiazolium compounds have demonstrated remarkable versatility. Their rich history underscores a fundamental principle of chemical science: subtle modifications to a core structure can unlock entirely new realms of reactivity and application. Future research will undoubtedly continue to uncover novel uses for this enduring and powerful chemical entity, particularly in the fields of materials science, targeted drug delivery, and photodynamic therapy.

References

- Gupta, A., Rawat, S., Divakar, G., & Jangid, M. K. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link]

- Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. [Link]

- Studer, A., & Hepp, A. (2020). NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? Chemical Science, 11(36), 9774-9779. [Link]

- Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 444-461. [Link]

- Fiedler, J., & Rehbein, J. (2021). Catalytic cycle of the thiazolium‐catalyzed benzoin condensation as defined by Breslow used frequently as a paragon for NHC organocatalysis.

- Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review.

- Fiedler, J., & Rehbein, J. (2020). Revised catalytic cycle – under thiazolydene-catalysis benzoin is formed most likely via consecutive ionic and radical steps.

- Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]

- Studer, A., & Hepp, A. (2020). NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate?

- Wikipedia. (n.d.). Thioflavin.

- Gryn'ova, G., Marshall, D. L., Blinco, J. P., & Coote, M. L. (2020). Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. Beilstein Journal of Organic Chemistry, 16, 212-219. [Link]

- Kaskar, B., Gabhe, S. Y., & Alagawadi, K. R. (1982). Synthesis and Biological Activity of Benzothiazolo- and Benzoxazolo[3,2-a]quinolinium Salts. Journal of Medicinal Chemistry, 25(11), 1331-1334. [Link]

- Díez-González, S. (Ed.). (2017). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Royal Society of Chemistry. [Link]

- Kumar, P. (2020). Studies of synthesis and applications of benzothiazole containing cyanine dyes. World Journal of Advanced Research and Reviews, 8(1), 210-216. [Link]

- Enders, D., Niemeier, O., & Henseler, A. (2011). A Family of Thiazolium Salt Derived N‐Heterocyclic Carbenes (NHCs) for Organocatalysis: Synthesis, Investigation and Application in Cross‐Benzoin Condensation. European Journal of Organic Chemistry, 2011(28), 5475-5484. [Link]

- Sanchez, A. G., et al. (2015). Solvent-free synthesis of benzothiazole-based quaternary ammonium salts: Precursors to ionic liquids. ARKIVOC, 2015(6), 18-31. [Link]

- Mills, W. H. (1922). LIV.—The cyanine dyes. Part IV. Cyanine dyes of the benzothiazole series. Journal of the Chemical Society, Transactions, 121, 455-462. [Link]

- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

- Zhang, Q., et al. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 22(1), 54. [Link]

- Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 444-461. [Link]

- Moellering, R. C. Jr. (2011). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. Future Medicinal Chemistry, 3(10), 1269-1282. [Link]

- Shrestha, S. (2018). Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts [Doctoral dissertation, University of Missouri - St. Louis]. UMSL IRDL. [Link]

- Rodriguez, J. T. X. (2018). SYNTHESIS OF THIOFLAVIN T ANALOGUES [Master's thesis, University of Rhode Island]. DigitalCommons@URI. [Link]

- Powell, K. B., et al. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-BENZOTHIAZOLIUM SALTS UPON APPLICATION WITH ALS CELLS AND THE EFFECTS OF THE TDP-43 PROTEIN. Georgia Journal of Science, 81(1), Article 75. [Link]

- Braunholtz, W. T. K., & Mills, W. H. (1922). CCXL.—The cyanine dyes. Part VI. Dyes containing a quinoline and a benzothiazole nucleus. The thioisocyanines. Journal of the Chemical Society, Transactions, 121, 2004-2014. [Link]

- Zhang, T., et al. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Molecules, 23(8), 2011. [Link]

- Noppawan, P., Phungpis, B., & Worawut, K. (2023). Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review from past to present. Chimica Techno Acta, 10(2). [Link]

- Biancalana, M., & Koide, S. (2010). Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils.

- Khairnar, S. V., et al. (2015). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 20(7), 12583-12624. [Link]

- Kumar, P., et al. (2021). Synthesis of pH-sensitive benzothiazole cyanine dye derivatives containing a pyridine moiety at the meso position. Dyes and Pigments, 190, 109268. [Link]

- Kwaśniewska, D., Chen, Y. L., & Wieczorek, D. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives.

- Kumar, P. (2020). Synthesis and applications of benzothiazole containing cyanine dyes.

- Kwaśniewska, D., Chen, Y. L., & Wieczorek, D. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives.

- Mahajan, B. D., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(4). [Link]

- Zhang, T., et al. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Molecules, 23(8), 2011. [Link]

- Organic Syntheses. (n.d.). Methyl Iodide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LIV.—The cyanine dyes. Part IV. Cyanine dyes of the benzothiazole series - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. CCXL.—The cyanine dyes. Part VI. Dyes containing a quinoline and a benzothiazole nucleus. The thioisocyanines - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 9. Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity [mdpi.com]

- 10. chemistryjournal.in [chemistryjournal.in]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Thioflavin - Wikipedia [en.wikipedia.org]

- 14. The Thioflavin T assay_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. d-nb.info [d-nb.info]

- 18. books.rsc.org [books.rsc.org]

- 19. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]

- 20. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. jchr.org [jchr.org]

- 24. Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. "SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-BENZOTHIAZOLIUM SAL" by Katelynn B. Powell*, Alisha Kennedy* et al. [digitalcommons.gaacademy.org]

- 27. BJOC - Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols [beilstein-journals.org]

Introduction: The Crucial Role of Solubility in the Application of 3-(Carboxymethyl)benzothiazolium bromide

An In-depth Technical Guide to the Solubility of 3-(Carboxymethyl)benzothiazolium bromide

This compound is a heterocyclic organic compound distinguished by a benzothiazole core, a positively charged quaternary nitrogen, and a carboxymethyl substituent. Its unique molecular architecture makes it a valuable reagent in diverse scientific fields. It serves as a precursor in the synthesis of advanced pharmaceutical and agrochemical compounds, a fluorescent probe for detecting metal ions in biochemical assays, and shows potential in antimicrobial applications.[1][2][3] The utility of this compound in these applications—from drug formulation to sensitive analytical assays—is fundamentally governed by its solubility.

Accurate solubility data is a prerequisite for any laboratory application. It dictates the choice of solvent for chemical reactions, the preparation of stock solutions for biological screening, the development of purification methods, and the design of formulation strategies. An understanding of its dissolution characteristics in various media is therefore not merely academic but a critical parameter for experimental success and reproducibility.

This guide provides a comprehensive overview of the physicochemical properties of this compound, outlines methodologies for its solubility determination, and presents a theoretical framework for predicting its behavior in different solvent systems. While extensive quantitative solubility data is not widely available in peer-reviewed literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to generate this critical data in-house.

Physicochemical Profile and Structural Considerations

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 74385-09-4 | [1][4][5] |

| Molecular Formula | C₉H₈BrNO₂S | [1][4] |

| Molecular Weight | 274.13 g/mol | [1][4] |

| Appearance | White to orange to green crystalline powder | [1][3] |

| Melting Point | 250 °C (with decomposition) | [6] |

The molecule's structure provides significant insight into its expected solubility. It possesses several key features:

-

An Ionic Salt Character: The presence of the quaternary benzothiazolium cation and the bromide anion makes it a salt. This ionic nature strongly suggests solubility in polar solvents, particularly water.[1][2]

-

A Polar Carboxylic Acid Group: The carboxymethyl group (-CH₂COOH) is capable of acting as both a hydrogen bond donor and acceptor, further enhancing its affinity for polar protic solvents like water and alcohols.

-

An Aromatic Benzothiazole Core: This larger, heterocyclic ring system introduces a degree of lipophilicity, which may allow for some solubility in organic solvents, particularly polar aprotic ones that can interact with the aromatic system.

Based on these structural attributes, a qualitative solubility profile can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | Strong ionic and hydrogen bonding interactions. The compound is noted to be soluble in aqueous solutions and hot water.[1][2][3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | High polarity and ability to solvate the cation effectively. Derivatives of similar compounds are known to be soluble in DMSO.[7] |

| Moderate Polarity | Acetone, Acetonitrile | Moderately to Sparingly Soluble | Reduced polarity may limit the ability to effectively solvate the ionic compound. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | The "like dissolves like" principle suggests that the highly polar, ionic nature of the compound is incompatible with nonpolar solvents.[8][9] |

Experimental Protocols for Solubility Determination

Generating reliable solubility data requires robust and systematic experimental protocols. The following sections provide step-by-step methodologies for both qualitative classification and precise quantitative measurement.

Part A: Qualitative Solubility Classification

This initial screening protocol is designed to rapidly classify the compound's solubility in a range of common laboratory solvents, providing a foundational understanding of its behavior.[10][11][12] The causality behind this workflow is to systematically test solubility in solvents of decreasing polarity and different pH to probe the compound's functional groups.

Caption: Workflow for systematic qualitative solubility analysis.

-

Preparation: Label a series of small test tubes (10 x 75 mm). Accurately weigh approximately 25 mg of this compound into each tube.

-

Water Solubility: To the first tube, add water dropwise, up to 0.75 mL. After each addition, vortex or shake the tube vigorously for 30 seconds. Observe for complete dissolution.

-

Rationale: This initial step assesses solubility in the most common polar solvent. The defined ratio of solute to solvent provides a consistent basis for classification.

-

-

pH of Aqueous Solution: If the compound dissolves in water, test the resulting solution with litmus paper or a pH meter to determine if it is acidic, basic, or neutral.

-

Rationale: The compound has a carboxylic acid group, which may result in an acidic solution.

-

-

Acid/Base Solubility: If the compound is insoluble in water, proceed sequentially with the following solvents, using a fresh sample for each test: 5% w/v NaOH, 5% w/v NaHCO₃, and 5% v/v HCl. Add 0.75 mL of the solvent, shake vigorously, and observe.

-

Record Observations: Meticulously record whether the compound is "soluble" (the entire solid dissolves, leaving a clear solution) or "insoluble" at each step.

Part B: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a globally recognized standard for determining the equilibrium solubility of a compound. It is reliable because it allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.

Caption: Standard workflow for the isothermal shake-flask method.

-

System Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, DMSO) in a sealed, airtight container such as a glass vial with a PTFE-lined cap.

-

Rationale: Using an excess of the solid ensures that the solution will become saturated, which is the definition of equilibrium solubility. A sealed container prevents solvent evaporation, which would alter the concentration.

-

-

Equilibration: Place the container in a constant-temperature water bath or incubator with continuous agitation (e.g., on an orbital shaker). Equilibrate for a predetermined period, typically 24 to 72 hours.

-

Rationale: Constant temperature is critical as solubility is temperature-dependent.[9] Agitation ensures the entire solvent volume is in contact with the solid, accelerating the approach to equilibrium. A 24-72 hour period is usually sufficient for most compounds to reach a stable equilibrium.

-

-

Phase Separation: After equilibration, cease agitation and allow the container to stand undisturbed in the constant-temperature bath for at least 24 hours.

-

Rationale: This step is crucial for allowing the excess, undissolved solid to sediment, preventing particulate matter from being carried over during sampling, which would falsely elevate the measured solubility.

-

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pipette. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial.

-

Rationale: Filtration is a non-negotiable step to remove any microscopic, undissolved particles. The choice of filter material should be one that does not bind the analyte.

-

-

Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., UV-Vis spectrophotometry or High-Performance Liquid Chromatography - HPLC). Measure the concentration of the diluted sample against a prepared calibration curve.

-

Rationale: Direct analysis of the saturated solution is often impossible due to high concentrations. Dilution is necessary, and a validated calibration curve is essential for converting the analytical signal into a precise concentration.

-

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. The result should be reported in units such as mg/mL, g/L, or mol/L, specifying the solvent and the temperature.

Conclusion

While a definitive, publicly available database for the solubility of this compound is limited, its molecular structure provides a strong basis for predicting its behavior. The compound is expected to be highly soluble in polar solvents like water and DMSO and poorly soluble in nonpolar organic solvents. This guide provides the necessary theoretical background and, more importantly, robust, step-by-step experimental protocols for researchers to determine both qualitative and quantitative solubility data with high confidence. The application of these standardized methods will ensure the generation of accurate and reproducible results, facilitating the effective use of this versatile compound in research and development.

References

- Determin

- Procedure for Determining Solubility of Organic Compounds. Scribd. Link

- This compound. Chem-Impex. Link

- Experiment: Solubility of Organic & Inorganic Compounds. Link

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. Link

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Link

- Bromuro de 3-(carboximetil)benzotiazolio. Chem-Impex. Link

- This compound Product Description. ChemicalBook. Link

- This compound (C9H8NO2S). PubChemLite. Link

- This compound. MySkinRecipes. Link

- 3-(CARBOXYMETHYL)-1,3-BENZOTHIAZOL-3-IUM BROMIDE.

- This compound.

- An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. Benchchem. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. 3-(CARBOXYMETHYL)-1,3-BENZOTHIAZOL-3-IUM BROMIDE | CAS 74385-09-4 [matrix-fine-chemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 74385-09-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-depth Technical Guide to the Quantum Yield of 3-(Carboxymethyl)benzothiazolium Bromide

This guide provides a comprehensive exploration of the photophysical properties of this compound, with a primary focus on the principles and methodologies for determining its fluorescence quantum yield. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical foundations with practical, field-proven experimental protocols.

Introduction to Benzothiazolium Dyes: A Photophysical Overview

Benzothiazolium salts are a class of heterocyclic organic compounds that form the core scaffold of several important fluorescent dyes and probes. Their photophysical properties, including absorption and emission maxima, Stokes shift, and fluorescence quantum yield, are highly sensitive to their molecular structure and local environment. This sensitivity makes them valuable tools in various scientific disciplines, from bio-imaging to materials science.

The this compound variant introduces a carboxymethyl group at the 3-position of the benzothiazolium ring. This functional group can influence the molecule's solubility, electronic distribution, and potential for intermolecular interactions, all of which can modulate its fluorescence characteristics. Understanding the quantum yield of this specific derivative is crucial for its effective application as a fluorescent probe or label.

What is Quantum Yield?

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φ_F = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 to 1, where 1 indicates that every absorbed photon results in an emitted photon, representing 100% fluorescence efficiency. In practice, most fluorophores have quantum yields less than 1 due to non-radiative decay pathways such as internal conversion and intersystem crossing.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of a benzothiazole precursor. A common synthetic route involves the reaction of 2-methylbenzothiazole with an alkylating agent containing a carboxylate group, such as bromoacetic acid.

Synthetic Pathway Overview

Caption: Synthetic route for this compound.

Generalized Synthetic Protocol:

-

Reactant Preparation: Dissolve 2-methylbenzothiazole in a suitable aprotic solvent, such as acetonitrile or acetone.

-

Alkylation: Add bromoacetic acid to the solution. The reaction is typically carried out at an elevated temperature (reflux) to ensure a reasonable reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the product, this compound, often precipitates out of the solution as a salt.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determining the Fluorescence Quantum Yield: A Practical Guide

The determination of the fluorescence quantum yield is a comparative method, relying on a well-characterized fluorescent standard with a known quantum yield. The most common approach is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard.

Experimental Workflow

Caption: Workflow for determining fluorescence quantum yield.

Step-by-Step Experimental Protocol:

-

Selection of a Suitable Standard: Choose a reference standard with a known quantum yield and with absorption and emission properties similar to the sample. For benzothiazolium derivatives, which typically absorb in the UV-Vis region, common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or fluorescein in 0.1 M NaOH (Φ_F = 0.95).

-

Preparation of Solutions:

-

Prepare stock solutions of the this compound sample and the chosen standard in a suitable solvent. The solvent should be of spectroscopic grade and should not have significant absorption or fluorescence in the region of interest.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Spectroscopic Measurements:

-

Absorbance Spectra: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions. Determine the absorbance at the excitation wavelength (λ_ex).

-

Fluorescence Spectra: Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard. The emission spectra should be recorded over the entire emission range of the fluorophore.

-

-

Data Analysis and Calculation:

-

Integrated Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_F(sample)) can be calculated using the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_F(std) is the quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

-

A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term cancels out.

-

-

Data Summary Table

| Parameter | Sample (this compound) | Standard (e.g., Quinine Sulfate) |

| Excitation Wavelength (λ_ex) | TBD | TBD |

| Absorbance at λ_ex (A) | Measured | Measured |

| Integrated Fluorescence Intensity (I) | Measured | Measured |

| Refractive Index of Solvent (n) | Known | Known |

| Quantum Yield (Φ_F) | To be Calculated | Known |

Factors Influencing the Quantum Yield of Benzothiazolium Dyes

The fluorescence quantum yield of this compound is not an immutable constant. It can be significantly influenced by a variety of factors, understanding of which is crucial for the design of experiments and the interpretation of results.

Key Influencing Factors

Caption: Factors influencing fluorescence quantum yield.

-

Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state, influencing the rates of radiative and non-radiative decay. More polar solvents can sometimes lead to a decrease in quantum yield due to stabilization of charge-separated excited states.

-

pH: The presence of the carboxymethyl group makes the molecule's charge state dependent on the pH of the solution. Protonation or deprotonation of the carboxylic acid can alter the electronic properties of the benzothiazolium ring, thereby affecting the quantum yield.

-